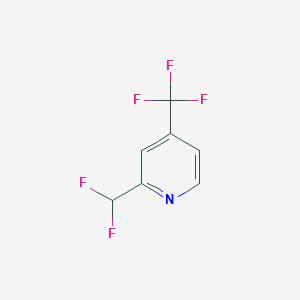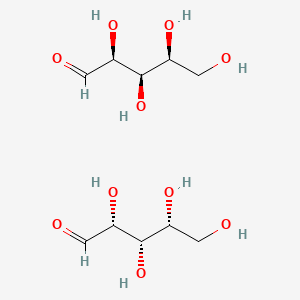
tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and drug design This compound is characterized by its intricate structure, which includes multiple functional groups such as triazoles, amides, and esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core triazole structure through a Huisgen cycloaddition reaction. This is followed by the introduction of various functional groups through a series of nucleophilic substitution, amidation, and esterification reactions. Each step requires careful control of temperature, pH, and solvent conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring efficient mixing and heat transfer, and implementing purification techniques such as crystallization or chromatography. The use of automated systems and continuous flow reactors can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of multiple functional groups allows it to participate in diverse chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize specific functional groups within the molecule.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate is studied for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising molecule for the development of new therapeutics.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its complex structure allows it to interact with multiple molecular targets, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate involves its interaction with specific molecular targets. The presence of triazole and amide groups allows it to form hydrogen bonds and other interactions with proteins and enzymes. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate analogs with different substituents.
Other triazole-containing compounds: with similar structural features.
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups. This allows for a wide range of chemical modifications and interactions, making it a versatile and valuable compound in various scientific fields.
Properties
Molecular Formula |
C40H48F2N14O9 |
|---|---|
Molecular Weight |
906.9 g/mol |
IUPAC Name |
tert-butyl 2-[4-[[(5-amino-2,2-difluoro-5-oxopentyl)-[3-[[1-[[4-(2-amino-2-oxoethoxy)phenyl]methyl]triazol-4-yl]methylcarbamoyl]-5-[[1-(2-hydroxyethyl)triazol-4-yl]methylcarbamoyl]benzoyl]amino]methyl]triazol-1-yl]acetate |
InChI |
InChI=1S/C40H48F2N14O9/c1-39(2,3)65-35(60)22-56-21-31(49-52-56)18-53(24-40(41,42)9-8-33(43)58)38(63)28-13-26(36(61)45-15-29-19-54(10-11-57)50-47-29)12-27(14-28)37(62)46-16-30-20-55(51-48-30)17-25-4-6-32(7-5-25)64-23-34(44)59/h4-7,12-14,19-21,57H,8-11,15-18,22-24H2,1-3H3,(H2,43,58)(H2,44,59)(H,45,61)(H,46,62) |
InChI Key |
KTGZTXSULWKYGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(N=N1)CN(CC(CCC(=O)N)(F)F)C(=O)C2=CC(=CC(=C2)C(=O)NCC3=CN(N=N3)CC4=CC=C(C=C4)OCC(=O)N)C(=O)NCC5=CN(N=N5)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B13015319.png)


![3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13015331.png)


![tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate](/img/structure/B13015348.png)
